2,2'-Dibromobiphenyl
Overview
Description
“2,2’-Dibromobiphenyl” is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It is also known by other names, including 4,4’-dibromo-1,1’-biphenyl, bibromobiphenyl, and biphenyl-4,4’-dibromide.
Synthesis Analysis
“2,2’-Dibromobiphenyl” can be synthesized through the bromination of biphenyl with molecular bromine in the presence of a catalyst such as iron or aluminum tribromide . The reaction yields a mixture of 4-bromobiphenyl and 4,4’-dibromobiphenyl. The mixture can be separated by fractional distillation or chromatographic methods . Another method involves the monolithiation of 2,2′-dibromobiphenyl followed by the reaction with an electrophile .
Molecular Structure Analysis
The molecular formula of “2,2’-Dibromobiphenyl” is C12H8Br2 . It consists of two phenyl rings (biphenyl) connected by a central carbon-carbon double bond (alkene) and substituted with two bromine atoms (dibromo).
Chemical Reactions Analysis
The compound exhibits a high thermal stability, making it suitable for high-temperature applications. Its bromine atoms make it a good source of nucleophilic bromine, which can be used for various chemical reactions.
Physical And Chemical Properties Analysis
“2,2’-Dibromobiphenyl” is a white to light brown crystalline solid . It has a melting point of 78-82°C . It is insoluble in water but soluble in organic solvents such as benzene, chloroform, and methanol .
Scientific Research Applications
Selective Monolithiation Using Microflow Systems : 2,2'-Dibromobiphenyl is used in the selective monolithiation process employing microflow systems, which allows for the introduction of electrophiles with precise temperature control and fast micromixing (Nagaki et al., 2008).
Degradation in Aqueous Solution on TiO₂ and Doped TiO₂ Nanotube Arrays : The degradation of 2,2'-Dibromobiphenyl through photoelectrocatalytic processes using TiO₂, Zr/TiO₂, and Zr, N/TiO₂ nanotube arrays has been investigated. This process is more efficient than photocatalytic and electrolytic processes alone (Liu et al., 2011).
Photo-degradation Kinetics in Aqueous Solution : The photo-degradation of 2,2'-Dibromobiphenyl under high-pressure Hg lamp illumination follows pseudo first-order kinetics. The study suggests that certain conditions such as light intensity, dissolved oxygen, and pH significantly affect its degradation (Zhang Min-li, 2012).
Synthesis and Characterization in Organic Chemistry : It is used in the synthesis of various organic compounds, such as 9-azido-9-borafluorene, and plays a role in studies exploring the stability and reactivity of these compounds (Biswas et al., 2010).
Annulation with Alkynes for Synthesis of Phenanthrenes : 2,2'-Dibromobiphenyl is utilized in palladium-catalyzed annulation processes with alkynes, aiding in the synthesis of functionalized phenanthrenes and dibenzochrysenes (Ma et al., 2015).
Study of Microsomal Metabolism and Binding of Polybrominated Biphenyls (PBBs) : Research has been conducted on the metabolism of polybrominated biphenyls, including 2,2'-Dibromobiphenyl, in rat liver microsomes. This study contributes to understanding the metabolic pathways and potential health impacts of PBBs (Dannan et al., 1978).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(2-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHIWKXLZCAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074761 | |
Record name | 2,2'-Dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromobiphenyl | |
CAS RN |
13029-09-9 | |
Record name | 2,2′-Dibromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dibromobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dibromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dibromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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